1-(2-Chlorophenyl)piperidin-2-one

Analytical Chemistry Medicinal Chemistry Procurement

Researchers pursuing MDM2-targeted cancer therapeutics frequently encounter batch variability that undermines SAR reproducibility. This ortho-chlorophenyl piperidin-2-one scaffold (≥95% purity) resolves this challenge through batch-specific NMR, HPLC, and GC documentation, eliminating redundant in-house QC. Its precisely defined XLogP3-AA of 2.3 and TPSA of 20.3 Ų establish it as a reliable physical standard for computational permeability and solubility model validation. The ortho-chloro substituent enables late-stage cross-coupling diversification as described in EP2927213B1. Bulk quantities support scalable synthesis campaigns.

Molecular Formula C11H12ClNO
Molecular Weight 209.67
CAS No. 917508-50-0
Cat. No. B2609075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)piperidin-2-one
CAS917508-50-0
Molecular FormulaC11H12ClNO
Molecular Weight209.67
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=CC=C2Cl
InChIInChI=1S/C11H12ClNO/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2
InChIKeyIENRQYXCTZLQDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chlorophenyl)piperidin-2-one (CAS 917508-50-0) – Structural Profiling and Procurement-Ready Characterization


1-(2-Chlorophenyl)piperidin-2-one is a synthetic piperidin-2-one derivative bearing an ortho-chlorophenyl substituent at the N1 position (C₁₁H₁₂ClNO; MW 209.67 g/mol) [1]. It is manufactured to a minimum purity of 95% and is provided with batch-specific analytical documentation (NMR, HPLC, GC) to support reproducible experimental protocols . The compound is classified as a versatile small-molecule scaffold, and its structural features make it a candidate intermediate for programs targeting MDM2 inhibition and other piperidinone-based therapeutic leads [2].

MDM2 inhibitor lead optimization scaffold
Ortho-chloro substituent enables site-selective diversification
Lot-matched NMR, HPLC, GC reports support reproducibility

Why Direct Replacement of 1-(2-Chlorophenyl)piperidin-2-one with Other In-Class Piperidinones Can Compromise Project Reproducibility


Piperidin-2-one scaffolds with different halogen substitution patterns (ortho, meta, para) are not functionally interchangeable. The position of the chlorine atom on the N-phenyl ring dictates the compound's electronic distribution, conformational bias, and reactivity in downstream transformations such as nucleophilic aromatic substitution or cross-coupling [1]. Even small shifts in lipophilicity (XLogP3-AA) or topological polar surface area (TPSA) can alter solubility, permeability, and protein-binding profiles, thereby skewing SAR interpretations if a non-matched comparator is used [2]. Consequently, direct substitution without rigorous comparative data risks generating non-reproducible synthetic outcomes and misleading biological readouts.

Regioisomer mismatch
Ortho-, meta-, and para-chloro isomers differ in electronic distribution and conformational bias, potentially altering reactivity in cross-coupling.
Physicochemical shift
Predicted lipophilicity differences (XLogP3-AA) may skew solubility and permeability readouts, impacting SAR interpretation.
Synthetic reactivity gap
The ortho-chloro group is sterically activated for Pd-catalyzed coupling; meta/para isomers show reduced efficiency, limiting direct structural replacement.

Quantitative Differentiation of 1-(2-Chlorophenyl)piperidin-2-one Against Closest Structural Analogs


Batch-Unique Analytical Traceability vs. Uncertified Generic Piperidinones

Unlike many commercially available piperidin-2-one analogs that are supplied without batch-specific documentation, 1-(2-chlorophenyl)piperidin-2-one (95% purity) is distributed with lot-matched NMR, HPLC, and GC reports. This eliminates the need for in-house re-characterization and reduces the risk of using degraded or mis-identified material, which is a known issue when sourcing non-certified in-class alternatives .

Analytical Traceability
Data to verify
Target: ≥95% purity, batch-specific NMR, HPLC, GC reports. Comparator (3-Cl isomer): typically supplied without full spectral package.
Supports workflow efficiency and lot consistency.
Supplier-provided documentation; re-verification advised for critical assays.
Analytical Chemistry Medicinal Chemistry Procurement

Predicted Physicochemical Disparity Between Ortho- and Meta-Chloro Isomers

PubChem-computed molecular descriptors reveal measurable differences between the 2-chloro and 3-chloro isomers. 1-(2-Chlorophenyl)piperidin-2-one exhibits an XLogP3-AA of 2.3 and a TPSA of 20.3 Ų, whereas the 3-chloro analogue is predicted to have a slightly higher XLogP3-AA (2.5) and identical TPSA, reflecting altered hydrogen-bonding and solvation characteristics [1][2]. Such differences, while subtle, can impact pharmacokinetic parameters such as logD and Caco-2 permeability when used as a core scaffold.

Physicochemical Profile
Reported
Target: XLogP3-AA 2.3, TPSA 20.3 Ų Comparator (3-Cl): XLogP3-AA ≈2.5, TPSA 20.3 Ų ΔXLogP3-AA +0.2 (meta vs. ortho)
Predicted logP difference may influence ADME properties.
Computed values; experimental validation is recommended.
Computational Chemistry Drug Design SAR

Ortho-Chloro Group as a Synthetic Handle for Diversification

The ortho-chloro substituent on the N-phenyl ring is sterically activated for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) under conditions that leave the piperidin-2-one carbonyl intact. This contrasts with the meta- and para-chloro isomers, where electronic deactivation reduces coupling efficiency without harsher conditions or specialized ligands. Piperidinone scaffolds with ortho-halogen substitution are explicitly employed as intermediates in the synthesis of MDM2 inhibitors, as demonstrated in patent literature [1].

Synthetic Reactivity
Class-level
Ortho-chloro: sterically activated for Pd-catalyzed coupling (Suzuki, Buchwald-Hartwig). Meta-/para-chloro: reduced coupling efficiency under standard conditions.
Supports site-selective diversification for inhibitor libraries.
Reactivity inferred from patent examples; specific yield data not publicly available.
Organic Synthesis Medicinal Chemistry Chemical Biology

High-Impact Deployment Scenarios for 1-(2-Chlorophenyl)piperidin-2-one Based on Verified Differentiation


Medicinal Chemistry: MDM2 Inhibitor Lead Optimization

The compound serves as a direct precursor for the construction of piperidinone-based MDM2 inhibitors as outlined in EP2927213B1. Its ortho-chloro substituent enables efficient late-stage diversification via cross-coupling, accelerating SAR exploration for cancer therapeutics [1].

Process Chemistry: Scalable Building Block with Verified Purity

Procurement teams requiring a reproducible, high-purity intermediate benefit from the batch-specific NMR, HPLC, and GC documentation, which reduces the need for in-house quality control and supports scalable synthesis campaigns .

Computational ADME Profiling

With its precisely computed XLogP3-AA of 2.3 and TPSA of 20.3 Ų, the compound is a well-defined physical standard for training or validating computational models that predict permeability and solubility for N-aryl piperidin-2-one series [2].

Chemical Biology: Ortho-Selective Probe Design

The unique steric environment of the ortho-chloro group permits selective functionalization for bioconjugation or affinity labeling without affecting the piperidin-2-one core, enabling the design of chemical probes that require precise control over linker attachment points [3].

Application
Selection Property
Validation Focus
MDM2 inhibitor lead optimization
Ortho-chloro substituent for late-stage diversification
SAR exploration and coupling efficiency
Reproducible building block supply
Batch-specific analytical documentation (NMR, HPLC, GC)
Lot-to-lot consistency and quality control
Computational ADME model validation
Well-characterized computed lipophilicity and polar surface area
Permeability and solubility prediction refinement
Ortho-selective chemical probe design
Steric environment enabling site-selective functionalization
Linker attachment control without core disruption
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